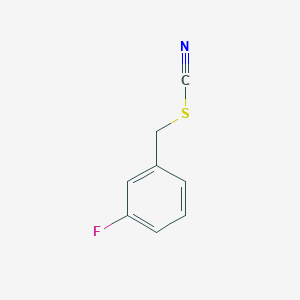

3-Fluorobenzyl thiocyanate

Vue d'ensemble

Description

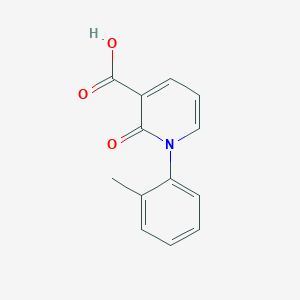

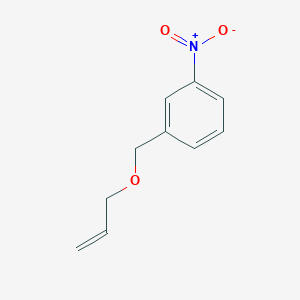

3-Fluorobenzyl thiocyanate is a chemical compound with the molecular formula C8H6FNS . It is a derivative of thiocyanate, a common pollutant in various industries such as gold mining, textile, printing, dyeing, and coking .

Synthesis Analysis

Thiocyanates can be synthesized through various methods, including nucleophilic reaction, electrophilic reaction, and free radical reaction . A new strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. They can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . Direct thiocyanations of benzylic compounds have been implemented .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 3-Fluorobenzyl thiocyanate is utilized in the synthesis of various organic compounds due to its reactivity and the unique properties imparted by the fluorine atom. For example, it has been involved in the synthesis of a variety of new thioureas through reactions with isomeric fluoroanilines, showcasing its versatility in creating compounds with potential antimicrobial activities (Saeed et al., 2009). Moreover, its derivatives have been evaluated for antiviral activities, particularly against HIV, highlighting its significance in the development of novel therapeutic agents (El‐Brollosy et al., 2007).

Analytical Chemistry Applications

3-Fluorobenzyl thiocyanate and its related compounds play a crucial role in analytical chemistry. They are used in the derivatization of thiocyanate anions for their sensitive detection using high-performance liquid chromatography (HPLC) with fluorimetric detection, offering a method for trace analysis of thiocyanates in various samples (Chen et al., 1996).

Catalysis and Chemical Transformations

In catalysis, 3-Fluorobenzyl thiocyanate-related compounds have been used to study phase transfer catalyzed reactions with hydroxide ions, leading to various organic transformations. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Yano et al., 1979).

Material Science and Sensor Technology

In material science, derivatives of 3-Fluorobenzyl thiocyanate are utilized in creating highly selective sensors, such as poly(vinyl chloride) membrane electrodes, which exhibit unique selectivity toward thiocyanate ions. This application is crucial for environmental monitoring and analysis (Ardakani et al., 2002).

Environmental Chemistry

Research involving 3-Fluorobenzyl thiocyanate and its analogs extends to environmental chemistry, where its derivatives are investigated for the adsorptive removal of thiocyanate from industrial wastewaters. Such studies are vital for developing sustainable methods to treat contaminated water and protect the environment (Namasivayam & Sureshkumar, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Fluorobenzyl thiocyanate is a thiocyanate derivative. Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . .

Mode of Action

It is known that thiocyanation can introduce scn groups into parent molecules for constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The SCN radical is generated via one-electron oxidation of SCN anion, followed by its addition to the substrate .

Biochemical Pathways

Thiocyanates, including 3-Fluorobenzyl thiocyanate, are involved in various biochemical pathways. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluorobenzyl thiocyanate. For example, thiocyanate degradation in the environment mainly relies upon the collaboration among microorganisms . .

Propriétés

IUPAC Name |

(3-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRZPKYDHXGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)

![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)

![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)

![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)

![N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B3087556.png)